3-[4-(Diethylamino)-2-methylphenyl]-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Diethylamino)-2-methylphenyl]-2-benzofuran-1(3H)-one is a complex organic compound with a molecular formula of C29H30N2O2 . This compound is known for its unique structure, which includes a benzofuran ring fused with a diethylamino-methylphenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 3-[4-(Diethylamino)-2-methylphenyl]-2-benzofuran-1(3H)-one involves several steps. One common method includes the reaction of 4-(diethylamino)-2-methylbenzaldehyde with 2-hydroxybenzofuran under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[4-(Diethylamino)-2-methylphenyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential pharmacological properties, including its effects on various biological pathways. In medicine, it may be explored for its potential therapeutic uses, although more research is needed to fully understand its efficacy and safety. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[4-(Diethylamino)-2-methylphenyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways . It may act on certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use, but it often involves modulation of cellular signaling pathways.
Comparison with Similar Compounds
3-[4-(Diethylamino)-2-methylphenyl]-2-benzofuran-1(3H)-one can be compared to other similar compounds, such as 3-(4-(diethylamino)-2-methylphenyl)-3-(1,2-dimethyl-1H-indol-3-yl)isobenzofuran-1(3H)-one These compounds share structural similarities but may differ in their specific chemical properties and applications
Properties
CAS No. |
62633-21-0 |
---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-[4-(diethylamino)-2-methylphenyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H21NO2/c1-4-20(5-2)14-10-11-15(13(3)12-14)18-16-8-6-7-9-17(16)19(21)22-18/h6-12,18H,4-5H2,1-3H3 |
InChI Key |
JREMKMGZTFGVSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C2C3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.